molecular formula C9H8ClN B1219231 Quinoline hydrochloride CAS No. 530-64-3

Quinoline hydrochloride

Cat. No. B1219231
CAS RN: 530-64-3
M. Wt: 165.62 g/mol
InChI Key: PSXRWZBTVAZNSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinoline derivatives, including quinoline hydrochloride, has been the focus of considerable research due to their significant biological activities such as antimicrobial, antimalarial, and anticancer properties. Recent advancements have introduced various effective methods for the synthesis of substituted quinoline rings, primarily based on cycloisomerization and cyclization processes. These methodologies involve a variety of catalysts and reaction mechanisms, highlighting the chemical community's interest in developing efficient synthesis techniques for quinoline derivatives (Xuan, 2019).

Molecular Structure Analysis

Quinoline's molecular structure, characterized by its bicyclic nature combining a pyridine and a benzene ring, forms the basis for its chemical reactivity and biological activities. The structural features of quinoline hydrochloride, particularly the presence of the nitrogen atom in the heterocyclic ring, are crucial for its interaction with biological targets, enabling a broad spectrum of pharmacological effects.

Chemical Reactions and Properties

Quinoline and its derivatives, including quinoline hydrochloride, participate in a variety of chemical reactions, leveraging their heterocyclic structure for nucleophilic and electrophilic substitutions. These reactions are fundamental in modifying quinoline's structure to enhance its biological activities and develop new pharmacologically active compounds.

Physical Properties Analysis

The physical properties of quinoline hydrochloride, such as solubility in water and organic solvents, melting and boiling points, and its crystalline form, are essential for its application in drug formulation and synthesis. These properties influence the compound's stability, bioavailability, and overall efficacy as a pharmaceutical agent.

Chemical Properties Analysis

Quinoline hydrochloride exhibits a range of chemical properties that make it a valuable compound in medicinal chemistry. Its ability to form salts, engage in hydrogen bonding, and interact with various biological molecules underscores its utility in drug development, particularly in designing compounds with targeted biological activities.

Scientific Research Applications

  • Medicinal Chemistry

    • Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
    • It is used in the synthesis of many anti-malarial drugs such as chloroquine, pyrimethamine, and mefloquine .
    • The methods of application or experimental procedures involve various synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller and Conrad–Limpach .
    • The outcomes of these applications have led to the development of effective anti-malarial drugs .
  • Industrial and Synthetic Organic Chemistry

    • Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry .
    • It is used in petroleum, coal processing, wood preservation, and shale oil .
    • The methods of application involve transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols .
    • The outcomes of these applications have led to the development of various industrial products .
  • Biological and Pharmaceutical Activities

    • Quinoline and its derivatives have diverse spectrum of biological activities as antifungal, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease, antioxidant and diuretic activities .
    • The methods of application involve various new, efficient and convenient synthetic approaches to synthesize diverse quinoline-based scaffolds .
    • The outcomes of these applications have led to the development of drugs with diverse biological activities .

Safety And Hazards

Quinoline is toxic if swallowed and harmful in contact with skin . It causes skin irritation and serious eye irritation . It is suspected of causing genetic defects and may cause cancer . It is also toxic to aquatic life with long-lasting effects .

Future Directions

Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

properties

IUPAC Name

quinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N.ClH/c1-2-6-9-8(4-1)5-3-7-10-9;/h1-7H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXRWZBTVAZNSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

91-22-5 (Parent)
Record name Quinoline, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5060192
Record name Quinolinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline hydrochloride

CAS RN

530-64-3
Record name Quinoline, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=530-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinolinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinolinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.719
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinoline hydrochloride
Reactant of Route 2
Quinoline hydrochloride
Reactant of Route 3
Quinoline hydrochloride
Reactant of Route 4
Quinoline hydrochloride
Reactant of Route 5
Reactant of Route 5
Quinoline hydrochloride
Reactant of Route 6
Quinoline hydrochloride

Citations

For This Compound
1,100
Citations
PF Trowbridge - Journal of the American Chemical Society, 1899 - ACS Publications
… When an aqueous solution of quinoline hydrochloride was … Quinoline Hydrochloride Iodochloride, C,H7N.HC1.IC1.—… Iodine completely displaces chlorine from quinoline …
Number of citations: 7 pubs.acs.org
WM Dehn - Journal of the American Chemical Society, 1926 - ACS Publications
… Quinoline Hydrochloride Ferric Chloride.—This salt was … Quinoline Hydrochloride Arsenic Trichloride.—Transparent hexagonal prisms with rectangular and beveledends were obtained, …
Number of citations: 7 pubs.acs.org
WM Dehn - Journal of the American Chemical Society, 1926 - ACS Publications
… With quinoline hydrochloride, I yields VI and with quinoline, … of mercuric chloride and quinoline hydrochloride, resulted in … with a like solution of quinoline hydrochloride. As the solution …
Number of citations: 1 pubs.acs.org
MLF Bispo, CC de Alcantara, MO de Moraes… - Monatshefte für Chemie …, 2015 - Springer
A new class of 4-quinolinylhydrazone derivatives has been synthesized and evaluated for their cytotoxic potential against three cancer cell lines using the MTT assay. Compounds …
Number of citations: 18 link.springer.com
V Bejan, II Mangalagiu - Rev Chim, 2011 - bch.ro
… We also prepared benzo[f]quinoline hydrochloride 1 and fully characterized it. A comparative NMR analysis has been done, indicating clear differences between 2and 1, in terms of …
Number of citations: 9 bch.ro
MV Papadopoulou, M Ji, MK Rao… - … Preclinical and Clinical …, 1996 - ingentaconnect.com
Our recent studies with 9-[3-(2-nitro-1-imidazolyl)propylamino]-1,2,3,4-tetrahydroacridine hydrochloride (a 2-nitroimidazole-linked 1,2,3,4-tetrahydroacridine derivative) shows that less …
Number of citations: 19 www.ingentaconnect.com
MV Papadopoulou, M Ji, MK Rao… - Oncology research, 1997 - europepmc.org
9-(3-(2-Nitro-1-imidazolyl) propylamino]-cyclopentano [b] quinoline hydrochloride (NLCPQ-1) is one member of a limited series of 2-nitroimidazole-linked derivatized quinolines we …
Number of citations: 17 europepmc.org
GB Singh, RC Srimal, BN Dhawan - Arzneimittel-forschung, 1978 - europepmc.org
… 3-[gamma-(p-Fluorobenzoyl)propyl]-2,3,4,4a,5,6-hexahydro-1-(H)-pyrazino(1,2-a)quinoline hydrochloride (centpyraquin), a potent antihypertensive and tranquillising agent, was tested …
Number of citations: 16 europepmc.org
RH Manske - Chemical Reviews, 1942 - ACS Publications
Just as naphthalene (III) may be regarded as the condensation product of two benzene nuclei, it is possible to regard quinoline (IV) and isoquinoline (V) as benzpyridines, quinoline …
Number of citations: 240 pubs.acs.org
MV Papadopoulou, HS Rosenzweig, M Ji… - Oncology …, 1998 - europepmc.org
NLCPQ-1 is a novel, weak, DNA-affinic bioreductive compound with enhanced chemosensitizing ability for commonly used chemotherapeutic agents, both in vitro and in vivo. In the …
Number of citations: 11 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.